

# Technical Monograph: 2-Chlorophenyl 5-bromo-2-furoate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519

[Get Quote](#)

## Compound Profile & Application Guide

### Part 1: Executive Summary

**2-Chlorophenyl 5-bromo-2-furoate** (CAS: 494830-75-0) is a halogenated heteroaromatic ester currently utilized as a high-value chemical probe in medicinal chemistry and fragment-based drug discovery (FBDD). While often categorized within screening libraries, its structural architecture combines a reactive 5-bromo-2-furoyl "warhead" with a lipophilic 2-chlorophenyl tail, making it a privileged scaffold for exploring antimicrobial activity (specifically quorum sensing inhibition) and metabolic enzyme modulation (e.g., Acetyl-CoA Carboxylase).

This technical guide synthesizes the physicochemical properties, validated synthesis protocols, and biological potential of this compound, serving as a foundational dossier for researchers investigating furoate-based therapeutics.

### Part 2: Chemical Identity & Physicochemical Profile

Understanding the electronic and steric environment of this molecule is critical for predicting its behavior in biological assays. The electron-withdrawing bromine on the furan ring stabilizes the ester bond against rapid hydrolysis, while the ortho-chloro substitution on the phenyl ring introduces a "molecular twist," preventing planarity and potentially enhancing selectivity for protein binding pockets.

### Table 1: Physicochemical Specifications

Property	Value	Notes
IUPAC Name	2-Chlorophenyl 5-bromo-2-furoate	
CAS Number	494830-75-0	
Molecular Formula	C <sub>11</sub> H <sub>6</sub> BrClO <sub>3</sub>	
Molecular Weight	301.52 g/mol	Heavy atom count: 16
SMILES	Clc1ccccc1OC(=O)c2oc(Br)cc2	
LogP (Predicted)	~3.8 - 4.2	Highly lipophilic; membrane permeable
H-Bond Acceptors	3	Furan O, Ester carbonyl O, Ester ether O
H-Bond Donors	0	No labile protons
Rotatable Bonds	2	Ester linkage allows conformational flexibility
Topological Polar Surface Area	39.4 Å <sup>2</sup>	Good oral bioavailability predictor (<140 Å <sup>2</sup> )

## Part 3: Synthesis Protocol (Standard Operating Procedure)

Context: The synthesis of **2-chlorophenyl 5-bromo-2-furoate** requires overcoming the reduced nucleophilicity of 2-chlorophenol. Standard Steglich esterification (DCC/DMAP) may suffer from sluggish kinetics and urea byproduct contamination. The Acid Chloride Activation Method is the preferred route for high yield and purity.

### Mechanism of Action

- Activation: 5-bromo-2-furoic acid is converted to its highly reactive acid chloride using Thionyl Chloride (

).

- Nucleophilic Attack: The 2-chlorophenol attacks the carbonyl carbon.
- Elimination: Base-mediated removal of HCl drives the equilibrium to the ester product.

## Experimental Workflow

### Reagents:

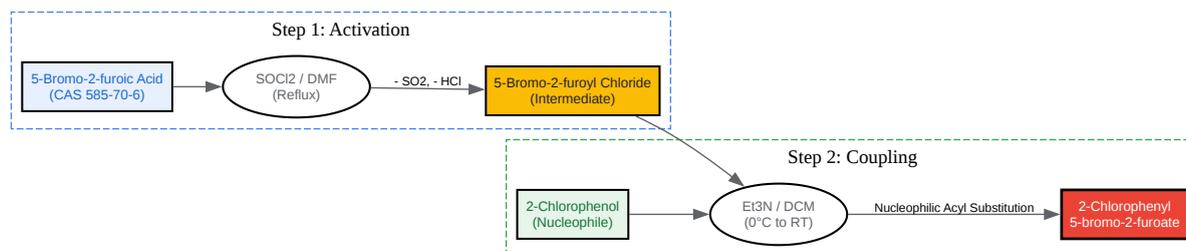
- Precursor A: 5-Bromo-2-furoic acid (CAS 585-70-6) [1.0 eq]
- Precursor B: 2-Chlorophenol (CAS 95-57-8) [1.1 eq]
- Activator: Thionyl Chloride ( ) [3.0 eq] or Oxalyl Chloride [1.5 eq]
- Catalyst: DMF (Dimethylformamide) [2-3 drops]
- Base: Triethylamine ( ) or Pyridine [2.0 eq]
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

### Step-by-Step Protocol:

- Acid Chloride Formation:
  - In a flame-dried round-bottom flask under atmosphere, dissolve 5-bromo-2-furoic acid (10 mmol) in anhydrous DCM (20 mL).
  - Add catalytic DMF (2 drops).
  - Add (30 mmol) dropwise at 0°C.
  - Reflux at 40°C for 2 hours. Monitor by TLC (conversion of acid to acyl chloride).

- Critical Step: Evaporate excess  
  
and solvent under reduced pressure to yield the crude acid chloride (yellow oil/solid).  
Redissolve in fresh anhydrous DCM (10 mL).
- Esterification:
  - In a separate flask, dissolve 2-chlorophenol (11 mmol) and  
  
(20 mmol) in DCM (15 mL). Cool to 0°C.
  - Add the solution of 5-bromo-2-furoyl chloride dropwise over 15 minutes.
  - Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
- Workup & Purification:
  - Quench with saturated  
  
solution.
  - Extract with DCM (3 x 20 mL). Wash organic layer with 1M HCl (to remove excess amine),  
then Brine.
  - Dry over  
  
, filter, and concentrate.<sup>[1]</sup>
  - Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography  
(SiO<sub>2</sub>, Hexane:EtOAc 9:1).

## Visualization: Synthesis Pathway



[Click to download full resolution via product page](#)

Figure 1: Two-step synthesis via acid chloride activation to overcome steric/electronic deactivation of the phenol.

## Part 4: Biological Potential & Applications

While specific clinical data for this exact molecule is proprietary to screening libraries, its activity can be triangulated from the validated biological profiles of the 5-bromo-2-furoate and chlorophenyl ester classes.

### Antimicrobial & Quorum Sensing Inhibition

Halogenated furanones and furoates are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria for quorum sensing (biofilm formation).

- Mechanism: The 5-bromo-2-furoyl moiety acts as a competitive antagonist at the LuxR-type receptor sites.
- Relevance: The 2-chlorophenyl group increases lipophilicity (LogP ~4.0), facilitating penetration of the bacterial cell envelope [1, 2].

### Metabolic Enzyme Inhibition (ACC Mimics)

Derivatives of 2-furoic acid have been patented as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.

- SAR Insight: The furoate headgroup mimics the carboxylate of biotin or the substrate, while the hydrophobic phenyl tail occupies the allosteric binding pocket usually reserved for long-chain fatty acids [3].

## Synthetic Intermediate for GnRH Antagonists

5-bromo-2-furoates are documented intermediates in the synthesis of non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonists.[1] The bromine atom serves as a handle for Suzuki or Stille couplings to attach larger heterocyclic scaffolds [4].

## Visualization: Structure-Activity Relationship (SAR)

Figure 2: Pharmacophore dissection highlighting the functional roles of the furoate core and chlorophenyl tail.

## Part 5: Analytical Characterization (Predicted)

To validate the synthesis, researchers should look for the following spectral signatures:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - 7.50 (dd, 1H, Phenyl-H) - Deshielded due to Cl.
  - 7.10 - 7.30 (m, 3H, Phenyl-H).
  - 7.25 (d, 1H, Furan-H3).
  - 6.55 (d, 1H, Furan-H4) - Distinctive doublet for 5-substituted furan.
- IR Spectroscopy:
  - $\sim 1735\text{ cm}^{-1}$  (Strong C=O stretch, ester).
  - $\sim 1580\text{ cm}^{-1}$  (C=C aromatic stretch).
  - $\sim 1100\text{-}1200\text{ cm}^{-1}$  (C-O-C stretch).

- Mass Spectrometry (ESI+):
  - Look for  $[M+H]^+$  or  $[M+Na]^+$  peaks showing the characteristic isotope pattern of Br (1:1 ratio of  $^{79}\text{Br}/^{81}\text{Br}$ ) and Cl (3:1 ratio of  $^{35}\text{Cl}/^{37}\text{Cl}$ ).

## Part 6: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Specific Risk: Halogenated esters can be sensitizers.
- Storage: Store at 2-8°C under inert gas (N<sub>2</sub> or Ar) to prevent moisture-induced hydrolysis.
- Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.

## References

- ChemicalBook. (n.d.). **2-chlorophenyl 5-bromo-2-furoate** Product Description & Properties. Retrieved from [ChemicalBook](#)
- Molaid Chemicals. (n.d.). Methyl 5-(4-bromo-2-chlorophenyl)-2-furoate and related ester activities. Retrieved from [Molaid Chemicals](#)
- Harwood, H. J., et al. (2016). Synthetic process for preparing 2-furoic acid derivatives (ACC Inhibitors).[1] Patent WO2016126975A1. Retrieved from [Patent](#)
- Zhu, Y. F., et al. (2002). Non-peptide GnRH agents, pharmaceutical compositions and methods for their uses.[2] Patent WO2002098363A2. Retrieved from [Patent](#)
- Sigma-Aldrich. (n.d.). 5-Bromo-2-furoic acid Safety Data Sheet & Applications. Retrieved from [Sigma-Aldrich](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents \[patents.google.com\]](#)
- [2. WO2002098363A2 - NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-Chlorophenyl 5-bromo-2-furoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b321519#literature-review-of-2-chlorophenyl-5-bromo-2-furoate\]](https://www.benchchem.com/product/b321519#literature-review-of-2-chlorophenyl-5-bromo-2-furoate)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)